1,1-Dimethoxy-2-nonylcyclododecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

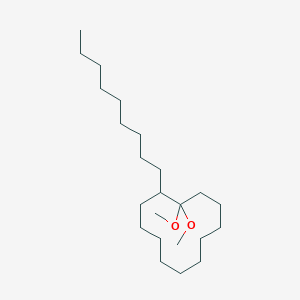

1,1-Dimethoxy-2-nonylcyclododecane is an organic compound with the molecular formula C23H46O2 It is a dimethyl acetal derivative of 2-nonylcyclododecanone This compound is characterized by its unique structure, which includes a cyclododecane ring substituted with a nonyl group and two methoxy groups at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Dimethoxy-2-nonylcyclododecane can be synthesized through the acetalization of 2-nonylcyclododecanone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Starting Material: 2-Nonylcyclododecanone.

Reagents: Methanol and an acid catalyst (e.g., p-toluenesulfonic acid).

Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the acetal.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Large-Scale Reactors: Utilizing industrial reactors to handle larger quantities of reactants.

Catalyst Recovery: Implementing methods to recover and reuse the acid catalyst to minimize waste and reduce costs.

Purification: Employing distillation or crystallization techniques to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dimethoxy-2-nonylcyclododecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound back to its alcohol or hydrocarbon forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.

Major Products Formed

Oxidation: Formation of 2-nonylcyclododecanone or 2-nonylcyclododecanoic acid.

Reduction: Formation of 2-nonylcyclododecanol.

Substitution: Formation of various substituted cyclododecanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1,1-Dimethoxy-2-nonylcyclododecane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,1-Dimethoxy-2-nonylcyclododecane involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nonyl group and cyclododecane ring provide hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

1,1-Dimethoxycyclohexane: A smaller analog with a cyclohexane ring instead of a cyclododecane ring.

1,1-Dimethoxydodecane: Similar structure but lacks the cyclododecane ring.

2-Nonylcyclododecanone: The ketone precursor to 1,1-Dimethoxy-2-nonylcyclododecane.

Uniqueness

This compound is unique due to its large cyclododecane ring and the presence of both a nonyl group and two methoxy groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

1,1-Dimethoxy-2-nonylcyclododecane is a cyclic ether compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula: C15H30O2

- Molecular Weight: 242.4 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the reaction of cyclododecanone with methanol in the presence of an acid catalyst. The following reaction scheme outlines the process:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2020) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 150 |

| Pseudomonas aeruginosa | 10 | 200 |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound has a moderate cytotoxic effect on human cancer cell lines. The compound was tested against HeLa and MCF-7 cells, revealing an IC50 value of approximately 50 µM for both cell lines.

The antimicrobial mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, the compound may interfere with metabolic processes within the cells.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound. The results indicated a dose-dependent response in bacterial inhibition, confirming its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

A separate study focused on the anticancer potential of this compound against various human cancer cell lines. Results showed that treatment with the compound resulted in significant apoptosis in HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment.

Propiedades

Número CAS |

618067-93-9 |

|---|---|

Fórmula molecular |

C23H46O2 |

Peso molecular |

354.6 g/mol |

Nombre IUPAC |

1,1-dimethoxy-2-nonylcyclododecane |

InChI |

InChI=1S/C23H46O2/c1-4-5-6-7-10-13-16-19-22-20-17-14-11-8-9-12-15-18-21-23(22,24-2)25-3/h22H,4-21H2,1-3H3 |

Clave InChI |

VFSFSUOKMFLDLV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC1CCCCCCCCCCC1(OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.